7-Methyl-6-oxooctanoic acid

Description

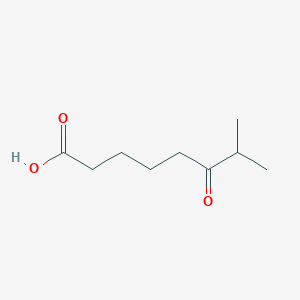

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTWQXZMIOXBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415618 | |

| Record name | 7-methyl-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59210-01-4 | |

| Record name | 7-methyl-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 7-Methyl-6-oxooctanoic acid

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 7-methyl-6-oxooctanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic reasoning behind experimental choices, demonstrating a self-validating analytical workflow that ensures the unambiguous determination of the molecular structure.

Foundational Analysis: Molecular Formula and Unsaturation

The logical starting point for any structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

1.1. Mass Spectrometry (MS) for Molecular Formula Determination

Using a soft ionization technique like Electrospray Ionization (ESI), we can accurately determine the mass of the molecular ion, or more commonly, a pseudo-molecular ion such as [M+H]⁺ or [M-H]⁻.[1][2] ESI is chosen specifically because it is a 'soft' ionization method that minimizes fragmentation, ensuring the ion corresponding to the intact molecule is readily observed.[1][3] For 7-methyl-6-oxooctanoic acid (C₉H₁₆O₃), HRMS would reveal a precise mass, allowing for the unequivocal determination of its elemental composition.

-

Expected Molecular Formula: C₉H₁₆O₃

-

Monoisotopic Mass: 172.1099 g/mol

From this formula, we calculate the Degree of Unsaturation (DoU) , a critical first clue to the presence of rings or multiple bonds.

-

DoU Formula: C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: 9 + 1 - (16/2) = 2

A DoU of 2 indicates the presence of two double bonds, one triple bond, two rings, or one ring and one double bond. This immediately focuses our subsequent spectroscopic analysis.

Functional Group Identification: The Role of Infrared (IR) Spectroscopy

With the molecular formula and DoU established, Infrared (IR) spectroscopy provides rapid, definitive evidence for the presence of key functional groups. The DoU of 2 strongly suggests the presence of two carbonyl groups (C=O), which aligns perfectly with the keto-acid nature of the target molecule.

The IR spectrum will be dominated by two highly characteristic absorption bands:

-

Carboxylic Acid O-H Stretch: A very broad, strong absorption band appearing in the range of 2500-3300 cm⁻¹.[4][5] This broadness is a hallmark of the hydrogen-bonded dimers common in carboxylic acids.

-

Carbonyl (C=O) Stretches: Strong, sharp absorptions typically found between 1680-1760 cm⁻¹.[4][6] For 7-methyl-6-oxooctanoic acid, we expect two distinct or overlapping C=O bands:

The presence of these specific bands provides robust, self-validating evidence for both the carboxylic acid and ketone functional groups, accounting for the two degrees of unsaturation.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms.[8] A systematic approach using a suite of 1D and 2D NMR experiments will allow for the complete assembly of the molecular puzzle.

3.1. ¹³C NMR and DEPT: A Carbon Census

The broadband-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For the C₉ structure of 7-methyl-6-oxooctanoic acid, we predict nine distinct signals.

To determine the type of each carbon (quaternary, CH, CH₂, or CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.[9][10] The combination of a standard ¹³C spectrum with DEPT-90 and DEPT-135 experiments allows for unambiguous assignment.[11][12]

| Predicted Chemical Shift (ppm) | Carbon Type (from DEPT) | Assignment | Rationale |

| ~212 | C (Quaternary) | C6 (Ketone C=O) | Ketone carbonyls are highly deshielded, typically >200 ppm. |

| ~179 | C (Quaternary) | C1 (Acid C=O) | Carboxylic acid carbonyls are characteristically found around 175-185 ppm. |

| ~42 | CH | C7 | Methine carbon adjacent to a carbonyl group. |

| ~38 | CH₂ | C5 | Methylene carbon alpha to the ketone. |

| ~34 | CH₂ | C2 | Methylene carbon alpha to the carboxylic acid. |

| ~29 | CH₂ | C3 | Aliphatic methylene. |

| ~24 | CH₂ | C4 | Aliphatic methylene. |

| ~18 | CH₃ | C8, C8' | Two equivalent methyl carbons of the isopropyl group. |

3.2. ¹H NMR: Proton Environments and Splitting

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |

| ~11-12 | broad singlet | 1H | COOH | The acidic proton is typically broad and does not couple. |

| ~2.8 | septet | 1H | H7 | Coupled to the six equivalent methyl protons (n+1 = 7). |

| ~2.7 | triplet | 2H | H5 | Coupled to the two H4 protons (n+1 = 3). |

| ~2.4 | triplet | 2H | H2 | Coupled to the two H3 protons (n+1 = 3). |

| ~1.7 | multiplet | 2H | H3 | Coupled to both H2 and H4 protons. |

| ~1.6 | multiplet | 2H | H4 | Coupled to both H3 and H5 protons. |

| ~1.1 | doublet | 6H | H8, H8' | Coupled to the single H7 proton (n+1 = 2). |

3.3. 2D NMR: Assembling the Fragments

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. The combination of COSY, HSQC, and HMBC experiments is a powerful, standard methodology for structure elucidation.[13][14]

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through three bonds (H-C-C-H).[15][16] This allows us to trace out the spin systems within the molecule.

For 7-methyl-6-oxooctanoic acid, we expect to see two main spin systems:

-

The Isopropyl Group: A cross-peak between the septet at ~2.8 ppm (H7) and the doublet at ~1.1 ppm (H8/H8').

-

The Butanoic Acid Chain: A chain of correlations connecting H2 (~2.4 ppm) to H3 (~1.7 ppm), H3 to H4 (~1.6 ppm), and H4 to H5 (~2.7 ppm).

dot graph { graph [layout=neato, overlap=false, splines=true, max_width="760px"]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

H2 [label="H2\n(~2.4)"]; H3 [label="H3\n(~1.7)"]; H4 [label="H4\n(~1.6)"]; H5 [label="H5\n(~2.7)"]; H7 [label="H7\n(~2.8)"]; H8 [label="H8\n(~1.1)"];

H2 -- H3; H3 -- H4; H4 -- H5; H7 -- H8; } DOT

Caption: Predicted ¹H-¹H COSY correlations for 7-methyl-6-oxooctanoic acid.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the carbon to which it is directly attached (one-bond C-H correlation).[17] This is the definitive method for assigning which protons are on which carbons. For example, it will show a cross-peak between the proton signal at ~1.1 ppm and the carbon signal at ~18 ppm, confirming the assignment of the isopropyl methyl groups.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for assembling the final structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[18] This allows us to connect the isolated spin systems and link them to the quaternary carbons (the carbonyls) that are invisible in the HSQC spectrum.

Key HMBC correlations that would confirm the structure are:

-

H8/H8' (methyls) to C7 and C6: This connects the isopropyl group to the ketone carbonyl.

-

H7 (methine) to C5 and C6: This confirms the position of the isopropyl group relative to the chain and the ketone.

-

H5 (methylene) to C6 and C7: This links the aliphatic chain to the ketone end of the molecule.

-

H2 (methylene) to C1 and C3: This links the other end of the chain to the carboxylic acid carbonyl.

dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/7j4hL1G.png", label=""]; subgraph { node [shape=plaintext, fontcolor="#202124", fontsize=10]; edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=2];

} DOT

Caption: Key HMBC correlations confirming the structure of 7-methyl-6-oxooctanoic acid.

The Integrated Workflow: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure is only confirmed when all data points are in complete agreement.

Caption: The logical workflow for structure elucidation.

Experimental Protocols

5.1. Protocol: NMR Sample Preparation

-

Massing: Accurately weigh 5-10 mg of the purified 7-methyl-6-oxooctanoic acid sample.

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully dissolves the sample.[19] Ensure the solvent does not have signals that would overlap with analyte peaks.

-

Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent.[20]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[21] The sample height should be approximately 4-5 cm.[21]

-

Capping & Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

5.2. Protocol: Mass Spectrometry Sample Preparation (ESI)

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.[22]

-

Analysis: Introduce the working solution into the mass spectrometer via direct infusion or through an LC system. The soft ionization process will generate gaseous ions from the liquid sample for mass analysis.[23]

Conclusion

By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the structure of 7-methyl-6-oxooctanoic acid can be determined with a high degree of confidence. The causality-driven workflow, where the results of one experiment inform the interpretation of the next, ensures a robust and unambiguous elucidation. The key correlations from HMBC serve as the final validation, connecting all fragments into a single, coherent molecular structure.

References

-

Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(S1), S39-S47. Available at: [Link]

-

JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. (n.d.). ¹HNMR and ¹³CNMR data for the selected β-ketoamides. Available at: [Link]

-

Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide. Available at: [Link]

-

Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Available at: [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

Michael Evans. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Prestegard, J. H., Agard, D. A., & Moremen, K. W. (2019). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Chemical Biology, 14(3), 441–452. Available at: [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Aebersold, R., & Mann, M. (2003). Principles of Electrospray Ionization. Molecular & Cellular Proteomics, 10(7). Available at: [Link]

-

Matthew Donahue. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube. Available at: [Link]

-

Peak Proteins. (n.d.). NMR sample preparation guidelines. Available at: [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Available at: [Link]

-

Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Available at: [Link]

-

ChemTutorDerek. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Available at: [Link]

-

Ataman Kimya. (n.d.). 7-METHYLOCTANOIC ACID. Available at: [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. emerypharma.com [emerypharma.com]

- 17. ecommons.cornell.edu [ecommons.cornell.edu]

- 18. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 20. publish.uwo.ca [publish.uwo.ca]

- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 22. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to 7-Methyl-6-oxooctanoic Acid (CAS 59210-01-4): Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Methyl-6-oxooctanoic acid, a molecule of growing interest in the scientific community. We will delve into its chemical properties, provide a detailed, field-proven methodology for its synthesis and characterization, and explore its potential as a bioactive compound in drug development, drawing upon the broader understanding of oxo-fatty acids.

Introduction: The Emerging Significance of Oxo-Fatty Acids

Fatty acids and their derivatives are fundamental players in a vast array of biological processes, serving not only as energy sources and structural components of cell membranes but also as potent signaling molecules. Among these, oxo-fatty acids (oFAs), which contain a ketone functional group, are gaining recognition for their diverse biological activities. These activities include anti-inflammatory, anti-diabetic, and antimicrobial properties.[1][2][3] The presence of the keto group introduces a unique chemical reactivity and potential for specific molecular interactions, making oFAs an intriguing class of compounds for therapeutic investigation.

7-Methyl-6-oxooctanoic acid (CAS 59210-01-4) is a nine-carbon branched-chain oxo-fatty acid. While specific research on this particular molecule is nascent, its structural features suggest a potential for interesting biological activities, positioning it as a valuable tool for chemical biology and a potential lead compound in drug discovery programs. This guide aims to provide the foundational knowledge and practical methodologies required to synthesize, purify, and characterize 7-Methyl-6-oxooctanoic acid, thereby enabling further investigation into its therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 7-Methyl-6-oxooctanoic acid is crucial for its synthesis, purification, and formulation.

| Property | Value | Source |

| CAS Number | 59210-01-4 | [4] |

| Molecular Formula | C₉H₁₆O₃ | [4] |

| Molecular Weight | 172.22 g/mol | [4] |

| IUPAC Name | 7-methyl-6-oxooctanoic acid | [4] |

| SMILES | CC(C)C(=O)CCCCC(=O)O | [4] |

| XLogP3 | 1.1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bond Count | 6 | [4] |

Table 1: Physicochemical properties of 7-Methyl-6-oxooctanoic acid.

Synthesis of 7-Methyl-6-oxooctanoic Acid: A Step-by-Step Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan.

Sources

- 1. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. scienceopen.com [scienceopen.com]

- 4. 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 7-Methyl-6-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 7-Methyl-6-oxooctanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental basis and theoretical underpinnings of these properties. By synthesizing available data with established scientific principles, this guide aims to equip researchers with the critical knowledge needed for the effective handling, characterization, and application of this keto acid.

Introduction: Understanding the Molecular Architecture

7-Methyl-6-oxooctanoic acid is a nine-carbon carboxylic acid characterized by a ketone functional group at the 6-position and a methyl branch at the 7-position. This specific arrangement of functional groups—a β-keto acid derivative—imparts a unique set of physical and chemical properties that are crucial for its behavior in chemical reactions and biological systems. The interplay between the carboxylic acid, the ketone, and the alkyl chain dictates its solubility, acidity, and spectral characteristics.

Figure 1: 2D structure of 7-Methyl-6-oxooctanoic acid.

Core Physical Properties: A Tabulated Summary

Precise experimental data for 7-Methyl-6-oxooctanoic acid is not extensively available in the public domain. The following table summarizes a combination of computed data and, where available, experimental data for the compound and its close analogs. It is crucial for researchers to experimentally verify these properties in their specific applications.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₁₆O₃ | --- | --- |

| Molecular Weight | 172.22 g/mol | Computed | PubChem[1] |

| Melting Point | Not available | Experimental | --- |

| Boiling Point | 316.2 °C at 760 mmHg | Predicted | Alfa Aesar |

| Density | 1.017 g/cm³ | Predicted | Alfa Aesar |

| Flash Point | 159.3 °C | Predicted | Alfa Aesar |

| Water Solubility | Sparingly soluble | Qualitative | Ataman Kimya |

| pKa | Not available | Experimental | --- |

| LogP (Octanol-Water Partition Coefficient) | 1.1 | Computed | PubChem[1] |

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 7-Methyl-6-oxooctanoic acid is expected to show distinct signals for the different proton environments. The chemical shifts are influenced by the proximity of electronegative oxygen atoms.

Expected ¹H NMR Chemical Shifts:

-

-COOH (Carboxylic Acid Proton): A broad singlet, typically in the range of 10-12 ppm.

-

-CH- (Methine Proton at C7): A multiplet, likely a septet, due to coupling with the two adjacent methyl groups, expected around 2.5-2.8 ppm.

-

-CH₂- (Methylene Protons adjacent to C=O at C5): A triplet around 2.5 ppm.

-

-CH₂- (Methylene Protons adjacent to COOH at C2): A triplet around 2.3 ppm.

-

-CH₂- (Other Methylene Protons at C3 and C4): Multiplets in the range of 1.2-1.7 ppm.

-

-CH₃ (Methyl Protons at C8 and C9): A doublet around 1.1 ppm, coupled to the methine proton.

The carbon NMR spectrum provides information on the number of unique carbon environments.

Expected ¹³C NMR Chemical Shifts:

-

-COOH (Carboxylic Carbon): ~175-185 ppm

-

C=O (Ketone Carbon): ~205-220 ppm

-

-CH- (Methine Carbon at C7): ~40-50 ppm

-

-CH₂- (Methylene Carbons): A series of peaks between ~20-40 ppm.

-

-CH₃ (Methyl Carbons at C8 and C9): ~15-20 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp peak around 1710-1730 cm⁻¹.

-

C-H Stretch (Alkyl): Multiple peaks in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Methyl-6-oxooctanoic acid, electron impact (EI) ionization would likely lead to a molecular ion peak (M⁺) at m/z = 172.

Expected Fragmentation Patterns:

-

Loss of H₂O (m/z = 154): Common for carboxylic acids.

-

Loss of COOH (m/z = 127): Cleavage of the carboxylic acid group.

-

McLafferty Rearrangement: Possible fragmentation involving the ketone and carboxylic acid moieties.

Experimental Protocols for Property Determination

For researchers requiring precise, in-house data, the following section outlines standard experimental protocols for determining key physical properties.

Melting and Boiling Point Determination

The melting point of a solid and the boiling point of a liquid are fundamental physical constants indicative of purity.

Figure 2: Workflow for melting and boiling point determination.

Step-by-Step Melting Point Protocol:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid.

Step-by-Step Boiling Point Protocol (Microscale):

-

Setup: Place a small amount of the liquid in a small test tube with a sealed capillary tube (open end down) inside.

-

Heating: Heat the test tube in a heating block or oil bath.

-

Bubble Stream: Observe a steady stream of bubbles emerging from the capillary tube.

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool.

-

Record Temperature: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

Understanding a compound's solubility is critical for reaction setup, purification, and formulation.

Protocol for Qualitative Solubility Testing:

-

Add approximately 10 mg of 7-Methyl-6-oxooctanoic acid to 1 mL of the solvent (e.g., water, ethanol, dichloromethane) in a small test tube.

-

Agitate the mixture for 1-2 minutes at room temperature.

-

Observe if the solid dissolves completely. If not, gently warm the mixture and observe any change in solubility.

-

Record the solubility as soluble, partially soluble, or insoluble at both temperatures.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Figure 3: Workflow for pKa determination via titration.

Step-by-Step Titration Protocol:

-

Solution Preparation: Accurately weigh a sample of 7-Methyl-6-oxooctanoic acid and dissolve it in a suitable solvent (e.g., a water-alcohol mixture if sparingly soluble in water).

-

Titration Setup: Use a calibrated pH meter to monitor the pH of the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Synthesis, Reactivity, and Stability

A foundational understanding of how 7-Methyl-6-oxooctanoic acid is synthesized and its chemical behavior is essential for its practical application.

Synthetic Approaches

Chemical Reactivity

The reactivity of 7-Methyl-6-oxooctanoic acid is dominated by its two functional groups: the carboxylic acid and the ketone.

-

Carboxylic Acid Reactions: It can undergo typical carboxylic acid reactions such as esterification, amide formation, and reduction to an alcohol.

-

Ketone Reactions: The ketone can be reduced to a secondary alcohol or undergo nucleophilic addition reactions.

-

Decarboxylation: As a β-keto acid derivative, it is susceptible to decarboxylation (loss of CO₂) upon heating, which is a characteristic reaction of this class of compounds.

Stability and Storage

7-Methyl-6-oxooctanoic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Due to the potential for decarboxylation, prolonged exposure to high temperatures should be avoided.

Safety and Handling

While a specific safety data sheet (SDS) for 7-Methyl-6-oxooctanoic acid was not found, data for the similar compound 7-oxooctanoic acid indicates that it may cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed when handling this compound.

General Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

7-Methyl-6-oxooctanoic acid presents a unique combination of functional groups that define its physical and chemical properties. While a complete experimental dataset for this compound is not yet publicly available, this guide has provided a thorough overview based on computed data, the properties of analogous compounds, and established chemical principles. The experimental protocols detailed herein offer a roadmap for researchers to generate the precise data needed for their specific applications. As research into this and related molecules continues, a more complete picture of its properties will undoubtedly emerge, paving the way for new discoveries and innovations.

References

-

The Good Scents Company. (n.d.). 7-methyl octanoic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 7-METHYLOCTANOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 7-Oxooctanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyloctanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 7-oxooctanoate. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- Google Patents. (n.d.). US2980716A - Method for preparing 6, 8-dihalooctanoic esters.

-

ResearchGate. (2025). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl 4-keto-7-methyloctanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Oxo-heptanoic acid, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Octen-3-ol, 2,6-dimethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methyl-4-oxo-octanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methyl-3-oxooctanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Octanoic acid. Retrieved from [Link]

Sources

Technical Monograph: 7-Methyl-6-oxooctanoic Acid

This technical guide provides an in-depth analysis of 7-Methyl-6-oxooctanoic acid , a specific branched-chain keto fatty acid. The content is structured to support researchers in analytical characterization, synthesis, and metabolic profiling.

Molecular Weight & Structural Characterization Guide

Executive Summary

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) is a medium-chain, branched keto acid characterized by a terminal carboxyl group, a ketone functionality at the C6 position, and a methyl branching at C7 (an isopropyl terminus).[1][2][3] With a molecular weight of 172.22 g/mol , it serves as a critical intermediate in the study of branched-chain fatty acid (BCFA) metabolism and is often monitored in metabolomics as a marker of lipid oxidation or bacterial fermentation processes.

This guide details the physicochemical properties, synthesis pathways, and rigorous analytical protocols required for the identification and quantification of this compound in complex biological matrices.

Physicochemical Profile

Structural Identity

The molecule consists of an 8-carbon backbone (octanoic acid) modified by a keto group and a methyl substituent. The structure can be viewed as an isobutyryl group attached to a valeric acid (pentanoic acid) chain.

| Attribute | Detail |

| IUPAC Name | 7-Methyl-6-oxooctanoic acid |

| CAS Number | 59210-01-4 |

| Molecular Formula | C₉H₁₆O₃ |

| SMILES | CC(C)C(=O)CCCCC(=O)O |

| Monoisotopic Mass | 172.10994 Da |

| Average Mass | 172.22 g/mol |

| Polar Surface Area | 54.37 Ų (Ketone + Carboxyl) |

| Predicted pKa | 4.76 ± 0.10 (Carboxylic acid) |

Molecular Weight Breakdown

Precise molecular weight calculation is essential for high-resolution mass spectrometry (HRMS).

| Element | Count | Atomic Mass (Da) | Subtotal (Da) | Isotopic Contribution |

| Carbon (¹²C) | 9 | 12.00000 | 108.00000 | 98.9% abundance |

| Hydrogen (¹H) | 16 | 1.00783 | 16.12528 | |

| Oxygen (¹⁶O) | 3 | 15.99491 | 47.98473 | |

| Total Monoisotopic | 172.10994 | [M] peak | ||

| ¹³C Isotope Effect | ~173.113 | [M+1] (~9.9% intensity) |

Synthetic Methodologies

Synthesis of 7-Methyl-6-oxooctanoic acid typically employs a Friedel-Crafts acylation or a Grignard coupling approach to install the isobutyryl moiety onto a linear chain.

Protocol: Adipoyl Chloride Route

This method ensures regiospecificity by utilizing a protected adipic acid derivative.

-

Starting Material: Monomethyl adipoyl chloride (Methyl 6-chloro-6-oxohexanoate).

-

Nucleophile Formation: Preparation of Isopropylmagnesium bromide (Grignard reagent) or Isopropylzinc bromide (Negishi coupling conditions) to prevent over-addition.

-

Coupling: Reaction of the organometallic reagent with the acid chloride at -78°C in THF.

-

Hydrolysis: Acidic hydrolysis of the methyl ester to yield the free acid.

Synthetic Pathway Diagram

The following diagram illustrates the chemical logic flow for synthesizing the target molecule from Adipic Acid precursors.

Figure 1: Retrosynthetic logic and forward synthesis of 7-Methyl-6-oxooctanoic acid via adipoyl chloride extension.

Analytical Characterization Protocols

Validating the identity of 7-Methyl-6-oxooctanoic acid requires a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (GC-MS & LC-MS)

Methodology:

-

GC-MS Derivatization: The carboxylic acid must be methylated (using BF3-Methanol or Diazomethane) or silylated (BSTFA) prior to GC analysis to improve volatility.

-

Fragmentation Pattern (EI, 70eV):

-

Molecular Ion: Weak or absent.

-

McLafferty Rearrangement: The keto group at C6 allows for a McLafferty rearrangement involving the gamma-hydrogen at C3.

-

Base Peak: Often m/z 43 (Isopropyl group) or m/z 71 (Isobutyryl cation).

-

Characteristic Loss: [M - 43] (Loss of isopropyl) and [M - 18] (Loss of water).

-

LC-MS/MS Parameters (ESI Negative Mode):

-

Precursor Ion: 171.1 [M-H]⁻

-

Product Ions:

-

m/z 127 (Decarboxylation [M-H-CO2]⁻)

-

m/z 85 (Cleavage alpha to ketone)

-

NMR Spectroscopy (¹H NMR)

The proton NMR spectrum provides definitive structural proof.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.10 | Doublet (J=7Hz) | 6H | Isopropyl Methyls –CH(CH₃)₂ |

| 1.60 - 1.70 | Multiplet | 4H | Chain Methylenes C3, C4 |

| 2.35 | Triplet | 2H | Alpha-Methylene –CH₂–COOH (C2) |

| 2.48 | Triplet | 2H | Alpha-Keto Methylene –CH₂–C(=O)– (C5) |

| 2.60 | Septet | 1H | Isopropyl Methine –CH(CH₃)₂ (C7) |

| 11.0+ | Broad Singlet | 1H | Carboxylic Acid –COOH |

Analytical Workflow Diagram

This workflow ensures high-confidence identification in metabolomic samples.

Figure 2: Dual-stream analytical workflow for the detection of 7-Methyl-6-oxooctanoic acid.

Biological Context & Applications

While less common than linear fatty acids, 7-Methyl-6-oxooctanoic acid is significant in specific biological niches.

-

Bacterial Metabolism: It is a likely intermediate in the degradation of branched-chain alkanes or fatty acids by soil bacteria (e.g., Streptomyces, Rhodococcus). The "isopropyl" tail suggests an origin from valine catabolism or isobutyryl-CoA priming in polyketide synthesis.

-

Biomaterial Functionalization: Keto-acid derivatives are increasingly used to functionalize polymers like Polylactic Acid (PLA) to introduce reactive sites for drug delivery systems [1].

-

Metabolomics: Presence in urine or plasma can indicate defects in branched-chain amino acid oxidation or specific gut microbiome activity.

References

-

PubChem. "7-Methyl-6-oxooctanoic acid Compound Summary." National Library of Medicine. [Link][4]

-

Lipid Maps. "Structure Database: 7-methyl-6-oxooctanoic acid."[2] Lipid Maps Structure Database. [Link]

-

NIST Chemistry WebBook. "Mass Spectra of Organic Acids." National Institute of Standards and Technology. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 59210-01-4 CAS MSDS (7-METHYL-6-OXOOCTANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methyl 7-oxooctanoate | C9H16O3 | CID 539108 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 7-Methyl-6-oxooctanoic Acid: A Key Metabolite in Alkylbenzene Biodegradation

This guide provides an in-depth examination of 7-Methyl-6-oxooctanoic acid, a molecule of significant interest in the fields of environmental science, microbiology, and biochemistry. For researchers and professionals engaged in drug development, understanding the metabolic fate of xenobiotic compounds is paramount, and this molecule serves as a critical case study in the microbial degradation pathways of industrial chemicals.

Nomenclature and Chemical Identity

7-Methyl-6-oxooctanoic acid is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.[1] It is classified as an oxo fatty acid, featuring an eight-carbon (octanoic) carboxylic acid backbone with a ketone (oxo) group at the 6th carbon and a methyl branch at the 7th carbon.[1]

-

IUPAC Name: 7-methyl-6-oxooctanoic acid[1]

-

CAS Number: 59210-01-4[1]

-

ChEBI ID: CHEBI:179520[1]

-

LIPID MAPS ID: LMFA01060157[1]

The molecule's structure contains two key functional groups: a terminal carboxylic acid and an internal ketone. This bifunctional nature dictates its chemical reactivity and its role as a metabolic intermediate.

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for designing experimental conditions, such as selecting appropriate solvents for extraction or chromatographic phases for analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | PubChem[1] |

| Molecular Weight | 172.22 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 1.1 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Biological Significance: A Key Intermediate in Xenobiotic Degradation

The primary significance of 7-Methyl-6-oxooctanoic acid lies in its role as a metabolic intermediate in the microbial degradation of alkylbenzenes, specifically isopropylbenzene (cumene). Research has shown that soil bacteria, such as Pseudomonas desmolytica and Pseudomonas convexa, can metabolize isopropylbenzene via a pathway that involves aromatic ring cleavage.[2][3]

In this pathway, isopropylbenzene is first oxidized to 3-isopropylcatechol.[1][4][5] The catechol ring is then cleaved, and through a series of subsequent enzymatic reactions, the aliphatic chain is processed. This process ultimately yields (+)-2-hydroxy-7-methyl-6-oxooctanoic acid.[3] 7-Methyl-6-oxooctanoic acid is the direct metabolic precursor to this identified hydroxylated product. The presence of this molecule and its downstream metabolites in a microbial culture or environmental sample serves as a definitive indicator of active isopropylbenzene degradation.

Proposed Chemical Synthesis

Proposed Synthesis Workflow:

Detailed Experimental Protocol (Proposed):

-

Deprotonation: To a solution of freshly prepared sodium ethoxide (1.0 eq) in anhydrous ethanol, add ethyl isobutyrylacetate (1.0 eq) dropwise at 0°C under an inert atmosphere (e.g., Argon). Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

-

Rationale: Sodium ethoxide is a strong base sufficient to deprotonate the acidic α-carbon of the β-ketoester, forming a nucleophilic enolate.

-

-

Alkylation: Add ethyl 5-bromovalerate (1.0 eq) to the enolate solution. The reaction mixture is then heated to reflux for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction to form the new C-C bond.

-

-

Workup and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is taken up in water and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diester intermediate.

-

Rationale: This standard aqueous workup removes inorganic salts and residual ethanol.

-

-

Hydrolysis and Decarboxylation: The crude diester is refluxed in an excess of aqueous acid (e.g., 6M HCl) for 4-6 hours. This single step accomplishes the hydrolysis of both ester groups and the decarboxylation of the resulting β-keto acid intermediate.

-

Rationale: Acid-catalyzed hydrolysis converts the esters to carboxylic acids. The intermediate, which is a β-keto acid, is thermally unstable and readily loses CO₂ upon heating to yield the final ketone product.

-

-

Final Purification: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extract is dried and concentrated. The final product, 7-Methyl-6-oxooctanoic acid, is purified by column chromatography on silica gel.

Analytical Methodology for Quantification

Accurate quantification of 7-Methyl-6-oxooctanoic acid from complex biological matrices, such as bacterial culture media or plasma, is crucial for metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for this purpose, typically requiring a derivatization step to improve the volatility and chromatographic behavior of the carboxylic acid.[6][7]

Analytical Workflow:

Sources

An In-Depth Technical Guide on the Hypothesized Biological Role of 7-Methyl-6-oxooctanoic Acid as a Modulator of Biotin Biosynthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-6-oxooctanoic acid is a branched-chain oxo-fatty acid whose biological role has not been empirically established in the scientific literature.[1] However, its striking structural similarity to key intermediates in the universally conserved biotin biosynthesis pathway, particularly 7-keto-8-aminopelargonic acid (KAPA), strongly suggests a potential role as a modulator of this critical metabolic route. This technical guide provides a comprehensive framework for investigating this hypothesized function. We will delve into the intricacies of the biotin synthesis pathway, focusing on the enzymatic steps catalyzed by 7-keto-8-aminopelargonic acid synthase (BioF) and 7,8-diaminopelargonic acid aminotransferase (BioA) as potential targets for 7-Methyl-6-oxooctanoic acid. This document will serve as a foundational resource for researchers aiming to elucidate the biological significance of this and similar molecules, and for drug development professionals exploring novel antimicrobial strategies targeting biotin synthesis.

Introduction: The Significance of Biotin and the Rationale for Investigation

Biotin (Vitamin H or B7) is an essential cofactor for a suite of carboxylase enzymes involved in fundamental metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[2][3] While humans and other animals are biotin auxotrophs, relying on dietary intake, most bacteria and plants synthesize biotin de novo.[2] This metabolic disparity makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[2][4]

The core hypothesis of this guide is that 7-Methyl-6-oxooctanoic acid, due to its structural analogy to the natural biotin precursor 7-keto-8-aminopelargonic acid (KAPA), may act as a substrate analog, competitive inhibitor, or an alternative substrate for the enzymes of the biotin biosynthesis pathway. Understanding this potential interaction is paramount for defining its biological role and assessing its therapeutic potential.

The Biotin Biosynthesis Pathway: A Putative Arena for 7-Methyl-6-oxooctanoic Acid Activity

The synthesis of biotin is a multi-step enzymatic process that begins with the formation of a pimeloyl moiety, a seven-carbon dicarboxylic acid, which is subsequently converted into the fused heterocyclic ring structure of biotin.[5][6][7] The initial steps involve a modification of the fatty acid synthesis pathway.[5][6]

A critical juncture in this pathway, and the most likely point of interaction for 7-Methyl-6-oxooctanoic acid, involves the enzymes BioF and BioA.

7-keto-8-aminopelargonic acid synthase (BioF)

BioF is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the formation of the biotin ring structure.[2][8] It facilitates the decarboxylative condensation of pimeloyl-CoA (or pimeloyl-ACP in some species) with L-alanine to produce 7-keto-8-aminopelargonic acid (KAPA).[2][8]

-

Hypothesis: 7-Methyl-6-oxooctanoic acid, particularly if activated to its coenzyme A thioester, could potentially act as an alternative substrate or a competitive inhibitor of BioF, given its structural resemblance to pimeloyl-CoA. The methyl group at the 7-position might influence its binding affinity and reactivity within the active site of BioF.

7,8-diaminopelargonic acid aminotransferase (BioA)

BioA, another PLP-dependent enzyme, catalyzes the subsequent step: the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA).[9][10][11][12] This reaction is unusual as it utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[3][9][10][12][13]

-

Hypothesis: The primary hypothesis centers on 7-Methyl-6-oxooctanoic acid acting as a substrate analog of KAPA for the enzyme BioA. The positioning of the keto group at the 6-position and the methyl group at the 7-position, in contrast to the keto group at the 7-position and the amino group at the 8-position in KAPA's precursor, would be the key determinant of its interaction with the BioA active site. It could potentially bind to the active site and act as a competitive inhibitor.

Visualizing the Hypothesized Interaction

The following diagram illustrates the canonical biotin biosynthesis pathway and the hypothesized points of interaction for 7-Methyl-6-oxooctanoic acid.

Sources

- 1. 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. A bacterial methyltransferase that initiates biotin synthesis, an attractive anti-ESKAPE druggable pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conserved and nonconserved residues in the substrate binding site of 7,8-diaminopelargonic acid synthase from Escherichia coli are essential for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl-6-oxooctanoic Acid: Discovery, Mechanism, and Applications

The following technical guide details the discovery, chemistry, and applications of 7-Methyl-6-oxooctanoic acid, structured for researchers and drug development professionals.

Executive Summary

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) is a branched-chain keto acid primarily identified as a stable metabolite in the microbial degradation of isopropylbenzene (cumene) .[1][2] Historically significant as a marker for the meta-cleavage pathway of alkylbenzenes by Pseudomonas species, it has since found utility as a specialized intermediate in flavor chemistry and organic synthesis. This guide analyzes its discovery context, biosynthetic pathway, and protocols for its isolation and synthesis.

Discovery and Historical Context

The definitive identification of 7-Methyl-6-oxooctanoic acid traces back to the mid-1970s, during the golden age of elucidating microbial hydrocarbon metabolism.

-

Pioneering Study (1975): The compound was isolated and characterized by Jigami, Omori, and Minoda in their seminal work on the oxidation of alkylbenzenes.

-

Microbial Source: The researchers utilized specific strains of soil bacteria, Pseudomonas desmolytica S44B1 and Pseudomonas convexa S107B1, capable of utilizing cumene as a sole carbon source.

-

Metabolic Significance: The discovery provided the first concrete evidence of a "reductive step" or saturation event following the initial ring fission of isopropyl-substituted aromatics. While the immediate ring-fission product is often unsaturated (dienoic acid), the isolation of the saturated keto acid (and its 2-hydroxy derivative) demonstrated that these bacteria possess enzymes capable of hydrogenating the side chain, likely to facilitate downstream beta-oxidation.

Chemical Identity and Properties

| Property | Specification |

| IUPAC Name | 7-Methyl-6-oxooctanoic acid |

| CAS Number | 59210-01-4 |

| Molecular Formula | C |

| Molecular Weight | 172.22 g/mol |

| Structure | HOOC-(CH |

| Functional Groups | Carboxylic acid (C1), Ketone (C6), Isopropyl group (C7-C8) |

| Physical State | Viscous liquid or low-melting solid |

| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water |

Structural Insight: The molecule consists of a 5-carbon valeric acid backbone terminated by an isobutyryl group. This "isopropyl ketone" motif is a direct structural vestige of the parent cumene molecule.

Biosynthetic Pathway: The Cumene Degradation Route

The formation of 7-Methyl-6-oxooctanoic acid is a result of the meta-cleavage of the aromatic ring, followed by hydrolysis and reduction.

Pathway Mechanism

-

Initial Oxidation: Cumene is oxidized to 3-isopropylcatechol by a dioxygenase system.

-

Ring Fission: A meta-cleavage dioxygenase opens the catechol ring adjacent to the isopropyl group (proximal or distal cleavage).

-

Hydrolysis & Reduction: The unstable ring-fission product (typically 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid) undergoes saturation (reduction of double bonds) and potentially dehydroxylation or decarboxylation events to yield the stable 7-Methyl-6-oxooctanoic acid .

Pathway Visualization (DOT)

Caption: Metabolic trajectory from Cumene to 7-Methyl-6-oxooctanoic acid via meta-cleavage and saturation.

Experimental Protocols

Protocol A: Microbial Isolation (Historical Method)

Based on Jigami et al. (1975) and Omori et al.

Objective: Isolate 7-Methyl-6-oxooctanoic acid from Pseudomonas fermentation broth.

Reagents:

-

Basal mineral salts medium (MSM).

-

Isopropylbenzene (Cumene) >98%.

-

Ethyl ether (extraction solvent).

Workflow:

-

Inoculation: Inoculate 500 mL of MSM with P. desmolytica in a 2L shake flask.

-

Substrate Addition: Add 1.0% (v/v) Cumene. Note: Cumene is volatile and toxic; add in small aliquots or use a vapor-phase feed if possible to prevent toxicity.

-

Incubation: Incubate at 30°C with rotary shaking (200 rpm) for 48–72 hours. Monitor pH; maintain near neutral (pH 7.0) using sterile NaOH.

-

Harvesting: Centrifuge culture broth (8,000 x g, 15 min) to remove cells.

-

Acidification: Acidify the supernatant to pH 2.0 using 6N HCl. This protonates the carboxylic acids, rendering them extractable.

-

Extraction: Extract the acidified broth 3x with equal volumes of ethyl ether.

-

Fractionation:

-

Wash ether layer with water.

-

Extract ether layer with 5% NaHCO

solution (selectively pulls acidic components). -

Re-acidify the bicarbonate phase to pH 2.0 and re-extract into ether.

-

-

Purification: Dry ether over anhydrous Na

SO

Protocol B: Chemical Synthesis (Grignard Route)

A reliable synthetic route for researchers requiring high-purity standards without fermentation.

Concept: Nucleophilic attack of an isopropyl organometallic reagent on a glutaric anhydride derivative, followed by workup.

Reagents:

-

Glutaric anhydride.

-

Isopropylmagnesium chloride (2.0 M in THF).

-

Tetrahydrofuran (THF), anhydrous.

-

Ammonium chloride (sat. aq.).

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Dissolution: Dissolve Glutaric anhydride (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to -78°C (Dry ice/acetone bath).

-

Addition: Dropwise add Isopropylmagnesium chloride (1.1 eq) over 30 minutes. The low temperature favors mono-addition to open the anhydride ring into the keto-acid.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

-

Quenching: Quench reaction with saturated NH

Cl solution. -

Workup:

-

Adjust pH to ~3 with 1M HCl.

-

Extract with Ethyl Acetate (3x).

-

Wash organic phase with brine, dry over MgSO

.

-

-

Isolation: Concentrate in vacuo. The product, 5-isobutyrylpentanoic acid (synonymous with 7-methyl-6-oxooctanoic acid), is obtained as an oil.

-

Validation: Confirm structure via

H-NMR (Look for isopropyl doublet at ~1.1 ppm and septet at ~2.6 ppm; triplet for -CH

Applications & Significance

Bioremediation Marker

The detection of 7-Methyl-6-oxooctanoic acid in soil or groundwater samples serves as a specific biomarker for active intrinsic bioremediation of cumene spills. Its presence confirms that indigenous microflora are metabolizing the pollutant via the meta-cleavage pathway.

Flavor & Fragrance Industry

Branched-chain keto acids are potent flavor compounds.

-

Profile: Waxy, creamy, slightly fatty, with dairy nuances.

-

Usage: Used as an intermediate to synthesize lactones or used directly in trace amounts to impart "richness" to dairy or fruit flavors.

References

-

Jigami, Y., Omori, T., & Minoda, Y. (1975).[3][4][5] The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp.[3][4][5] Agricultural and Biological Chemistry, 39(9), 1781-1788.

-

Omori, T., Jigami, Y., & Minoda, Y. (1975).[3][4][5] Isolation, identification and substrate assimilation specificity of some aromatic hydrocarbon utilizing bacteria. Agricultural and Biological Chemistry, 39(9), 1775-1779.

-

PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid (Compound Summary). National Library of Medicine.

-

Smith, M. R. (1990). The biodegradation of aromatic hydrocarbons by bacteria.[3] Biodegradation, 1(2-3), 191-206.

Sources

Technical Guide: Natural Occurrence and Metabolic Significance of 7-Methyl-6-oxooctanoic Acid

The following technical guide details the natural occurrence, metabolic origin, and chemical significance of 7-Methyl-6-oxooctanoic acid.

Executive Summary

7-Methyl-6-oxooctanoic acid (CAS: 59210-01-4) is a specialized branched-chain keto acid primarily identified as a microbial catabolite derived from the degradation of alkylbenzenes.[1][2] While rare in isolation, its formation represents a critical "reductive branch" in the catabolism of cumene (isopropylbenzene) by soil bacteria, specifically Pseudomonas species.

For researchers in drug development and bioremediation, this molecule serves two pivotal roles:

-

Metabolic Marker: It evidences a unique reductive step in the meta-cleavage pathway of aromatic hydrocarbons, distinguishing it from standard oxidative degradation.

-

Synthetic Synthon: Its structural motif (isopropyl ketone attached to a carboxylic chain) makes it a valuable intermediate in the synthesis of complex flavors, fragrances, and potentially bioactive lipophilic agents.

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | 7-Methyl-6-oxooctanoic acid |

| Common Synonyms | 6-Oxo-7-methyloctanoic acid; Isopropyl 5-carboxy-1-pentyl ketone |

| CAS Number | 59210-01-4 |

| Molecular Formula | C |

| Molecular Weight | 172.22 g/mol |

| Physical State | Viscous oil / Low-melting solid |

| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water |

| Key Functional Groups | Carboxylic acid (C1), Ketone (C6), Isopropyl terminus |

Natural Occurrence: The Pseudomonas Pathway

The definitive natural source of 7-Methyl-6-oxooctanoic acid is the microbial oxidation of cumene (isopropylbenzene). Cumene itself is a naturally occurring component of crude oil and essential oils (e.g., Cinnamomum verum, Zingiber officinale), providing a steady environmental substrate for these bacteria.

The Producing Organisms

The compound is isolated from the culture broth of specific hydrocarbon-assimilating strains:

-

Pseudomonas putida (related strains capable of alkylbenzene degradation)

The Metabolic Mechanism

Unlike simple aromatics (like benzene) which degrade via standard ortho- or meta-cleavage to unsaturated acids (muconic acids), the presence of the bulky isopropyl group in cumene forces a deviation in the pathway.

-

Initial Oxidation: Cumene is oxidized to 3-isopropylcatechol .

-

Ring Fission: The catechol ring undergoes meta-cleavage (extradiol cleavage) between C2 and C3.

-

The "Unknown Reductive Step": Typically, meta-cleavage yields a yellow, unsaturated semialdehyde (2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid). However, in these specific Pseudomonas strains, the pathway involves a rapid reduction of the double bonds, leading to the accumulation of the saturated analog: 7-Methyl-6-oxooctanoic acid (often isolated as its 2-hydroxy derivative or the deoxy form depending on the strain and culture age).

Significance of the "Reductive Step"

The isolation of a saturated acyclic acid (7-Methyl-6-oxooctanoic acid) from an aromatic precursor implies that the bacteria possess enzymes capable of reducing the dienoic acid intermediate. This is metabolically expensive but necessary to stabilize the bulky isopropyl-containing chain for further beta-oxidation.

Biosynthetic Pathway Visualization

The following diagram illustrates the catabolism of Cumene into 7-Methyl-6-oxooctanoic acid, highlighting the critical ring-fission and reductive steps.

Figure 1: The catabolic trajectory from Cumene to 7-Methyl-6-oxooctanoic acid in Pseudomonas sp., emphasizing the transition from aromatic to saturated aliphatic structure.[2][10]

Experimental Protocol: Isolation & Identification

For researchers aiming to isolate this compound from bacterial sources or validate its presence in environmental samples, the following protocol is reconstructed from the foundational work of Jigami et al. (1975).

Fermentation & Extraction

-

Inoculum Preparation: Cultivate Pseudomonas desmolytica S44B1 in a mineral salts medium containing isopropylbenzene (1.0% v/v) as the sole carbon source.

-

Note: Isopropylbenzene is volatile and toxic; supply it via vapor phase or slow feed to prevent cell lysis.

-

-

Incubation: Shake culture at 30°C for 2-3 days until heavy turbidity is observed.

-

Acidification: Centrifuge cells (10,000 x g, 15 min). Collect the supernatant and adjust pH to 2.0 using 6N HCl.

-

Solvent Extraction: Extract the acidified supernatant 3x with equal volumes of diethyl ether.

-

Fractionation:

-

Wash ether extract with 5% NaHCO

to separate the acidic fraction . -

Re-acidify the bicarbonate layer and extract again with ether.

-

Dry over anhydrous Na

SO

-

Purification (Chromatography)

-

Silica Gel Column: Load the crude acidic oil onto a silicic acid column.

-

Elution Gradient: Elute with a Benzene:Ethyl Acetate gradient.

-

Fraction A: Unreacted substrates/minor byproducts.

-

Fraction B:7-Methyl-6-oxooctanoic acid (elutes at ~30-40% EtOAc).

-

-

TLC Verification:

-

Stationary Phase: Silica Gel G.

-

Mobile Phase: Benzene:Dioxane:Acetic Acid (90:25:4).

-

Detection: Bromocresol green (yellow spot on blue background).

-

Validation (Spectroscopic Data)

To confirm identity, the isolated oil must match these parameters:

-

IR Spectrum: Strong absorption at 1710 cm

(Ketone/Carboxylic C=O). -

NMR (

H):-

Doublet at

1.1 (6H, Isopropyl methyls). -

Multiplet at

2.6 (1H, Methine of isopropyl). -

Triplet at

2.3 (2H, -CH

-

-

Optical Rotation: The biological product is often optically active (

), indicating stereospecific enzymatic reduction.

Applications in Drug Development & Synthesis

While its natural occurrence is microbial, 7-Methyl-6-oxooctanoic acid is commercially relevant as a chemical building block .

Flavor & Fragrance Intermediate

The molecule's structure—a medium-chain fatty acid with a branched keto tail—mimics the creamy, dairy-like notes found in milk fats and cheese. It is used as a precursor in the synthesis of:

-

Isopropyl-substituted lactones: Precursors for exotic fruit flavors.

-

Branched-chain esters: Used in heavy, fruity fragrance accords.

Chiral Synthon Potential

The enzymatic production yields the (+)-isomer. This enantiopurity is valuable for:

-

Polyketide Mimetics: Designing drugs that mimic natural polyketide side chains.

-

Lipophilic Linkers: Using the isopropyl tail to increase the membrane permeability of hydrophilic drug payloads.

References

-

Jigami, Y., Omori, T., & Minoda, Y. (1975).[7][8][9] The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp.[4][7][8][9] Agricultural and Biological Chemistry, 39(9), 1781-1788. Link

-

Omori, T., Jigami, Y., & Minoda, Y. (1974).[9] Microbial Oxidation of

-Methylstyrene and -

Gibson, D. T. (1968).[10][3][6] Microbial degradation of aromatic compounds. Science, 161(3846), 1093-1097. Link

-

ChemicalBook. (2024). 7-Methyl-6-oxooctanoic acid Product Entry (CAS 59210-01-4).[1][2] Link

Sources

- 1. scribd.com [scribd.com]

- 2. ichemistry.cn [ichemistry.cn]

- 3. lookchem.com [lookchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cumene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Cumene | 98-82-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. 页面加载中... [china.guidechem.com]

7-Methyl-6-oxooctanoic Acid and its Intersection with Fatty Acid Metabolism: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 7-Methyl-6-oxooctanoic acid, a branched-chain oxo-fatty acid, and its putative role within the broader context of fatty acid metabolism. While specific research on this molecule is nascent, this document synthesizes current knowledge on the metabolism of structurally related compounds to propose a likely metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical metabolic fate of 7-Methyl-6-oxooctanoic acid, alongside detailed, field-proven experimental protocols for its study. By elucidating the probable enzymatic processes and subcellular localization of its metabolism, this whitepaper aims to provide a foundational framework to stimulate further investigation into the biological significance and potential therapeutic relevance of this and other novel fatty acids.

Introduction: The Emerging Complexity of Fatty Acid Metabolism

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing the majority of ATP through β-oxidation and serving as essential building blocks for complex lipids and signaling molecules.[1] While the metabolism of straight-chain fatty acids is well-characterized, the metabolic fates and biological roles of more complex structures, such as branched-chain and oxo-fatty acids, represent a burgeoning field of study. These molecules often arise from diverse dietary sources or endogenous metabolic pathways and possess unique physicochemical properties that can influence cellular processes.[2]

7-Methyl-6-oxooctanoic acid is a C9 branched-chain oxo-fatty acid.[3] Its structure, featuring a methyl branch and a ketone group, suggests a metabolic pathway distinct from the canonical mitochondrial β-oxidation of saturated fatty acids. This guide will delve into the probable metabolic processing of this molecule, drawing parallels with the established pathways for other branched-chain and modified fatty acids.

Table 1: Physicochemical Properties of 7-Methyl-6-oxooctanoic acid

| Property | Value | Source |

| Molecular Formula | C9H16O3 | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| IUPAC Name | 7-methyl-6-oxooctanoic acid | [3] |

| Classification | Oxo fatty acid, Branched-chain fatty acid | [3] |

Putative Metabolic Pathway of 7-Methyl-6-oxooctanoic Acid

Based on its structure, the metabolism of 7-Methyl-6-oxooctanoic acid is predicted to occur primarily within the peroxisome, a cellular organelle responsible for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and other complex lipids.[1][4] The methyl group at the 7th position (a gamma-position relative to the carboxyl group) does not directly impede β-oxidation. However, the presence of the oxo group at the 6th position suggests that initial steps may be required to reduce this ketone before the standard β-oxidation spiral can proceed.

A plausible metabolic pathway would involve the following key stages:

-

Cellular Uptake and Acyl-CoA Synthesis: Like other fatty acids, 7-Methyl-6-oxooctanoic acid is likely transported into the cell and subsequently activated to its coenzyme A (CoA) thioester, 7-methyl-6-oxooctanoyl-CoA, by an acyl-CoA synthetase.

-

Reduction of the Oxo Group: The 6-oxo group would likely undergo reduction to a hydroxyl group, catalyzed by a reductase enzyme. This would yield 7-methyl-6-hydroxyoctanoyl-CoA.

-

Peroxisomal β-oxidation: The resulting 7-methyl-6-hydroxyoctanoyl-CoA would then be a substrate for the peroxisomal β-oxidation machinery. Due to the methyl branch, this process may deviate from the classical pathway.

Given the position of the methyl group, it is unlikely to require α-oxidation, a process necessary for fatty acids with a methyl group at the β-carbon (C3) which sterically hinders the β-oxidation machinery.[5] Instead, the molecule would likely proceed through rounds of β-oxidation until the methyl-branched acyl-CoA is formed, which would then be further metabolized.

The final products of peroxisomal β-oxidation of this molecule would likely be a combination of acetyl-CoA, propionyl-CoA (if the methyl branch results in an odd-numbered carbon chain remnant), and a shorter-chain acyl-CoA that could be transported to the mitochondria for complete oxidation.[4]

Caption: Proposed metabolic pathway of 7-Methyl-6-oxooctanoic acid.

Methodologies for Studying 7-Methyl-6-oxooctanoic Acid Metabolism

A multi-faceted experimental approach is required to elucidate the precise metabolic fate and biological activity of 7-Methyl-6-oxooctanoic acid. This section details key methodologies, from analytical chemistry to cell-based assays.

Analytical Chemistry Techniques

Accurate quantification and identification of 7-Methyl-6-oxooctanoic acid and its metabolites are fundamental.

GC-MS is a robust technique for the analysis of fatty acids.[5][6] To improve volatility for GC analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs).[7]

Protocol: FAMEs Preparation and GC-MS Analysis

-

Lipid Extraction: Extract total lipids from the sample (e.g., cultured cells, tissue homogenate) using a chloroform:methanol (2:1, v/v) mixture.

-

Saponification: Hydrolyze the lipid extract with 0.5 M NaOH in methanol at 100°C for 5-10 minutes to release free fatty acids.

-

Methylation: Add 14% boron trifluoride in methanol and heat at 100°C for 5-10 minutes to convert free fatty acids to FAMEs.[6]

-

Extraction of FAMEs: Extract the FAMEs with hexane.

-

GC-MS Analysis: Inject the hexane extract onto a GC-MS system.

-

GC Column: A polar capillary column (e.g., Rt-2560, 100 m) is recommended for good separation of FAMEs.[7]

-

Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to elute FAMEs based on their chain length and degree of saturation.[7]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550. Identify FAMEs by comparing their retention times and mass spectra to authentic standards and spectral libraries.

-

LC-MS/MS is the method of choice for analyzing acyl-CoA esters, which are the activated intermediates in fatty acid metabolism.[8][9]

Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

-

Extraction: Extract acyl-CoAs from samples using a solvent mixture such as 2:1:1 isopropanol:acetonitrile:0.1 M KH2PO4.

-

Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a C18 SPE cartridge.[9]

-

LC-MS/MS Analysis:

-

LC Column: Use a C18 reversed-phase column for separation.[9]

-

Mobile Phases: Employ a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 90:10 acetonitrile:water).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion to a product ion of m/z 507 (corresponding to the phosphoadenosine diphosphate moiety) is commonly used for acyl-CoA detection.[8]

-

In Vitro and Cellular Assays

To determine the subcellular location of 7-Methyl-6-oxooctanoic acid metabolism, isolation of peroxisomes is crucial.[10]

Protocol: Peroxisome Isolation by Differential and Density Gradient Centrifugation

-

Homogenization: Homogenize cells or tissues in a suitable buffer (e.g., containing sucrose and protease inhibitors).

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different organelles. A low-speed spin (e.g., 1,000 x g) pellets nuclei and unbroken cells. A subsequent medium-speed spin (e.g., 10,000 x g) pellets mitochondria.

-

High-Speed Centrifugation: A high-speed spin (e.g., 25,000 x g) of the mitochondrial supernatant will pellet a fraction enriched in peroxisomes and lysosomes.

-

Density Gradient Centrifugation: Further purify the peroxisomes from this enriched fraction using a density gradient (e.g., OptiPrep™ or Nycodenz®).[11]

-

Validation: Confirm the purity of the peroxisomal fraction by Western blotting for marker proteins (e.g., PMP70 for peroxisomes, TOM20 for mitochondria, and calnexin for the endoplasmic reticulum).

Caption: Workflow for the isolation of purified peroxisomes.

Once peroxisomes are isolated, their capacity to metabolize 7-Methyl-6-oxooctanoic acid can be directly assessed.

Protocol: Peroxisomal β-Oxidation Assay

-

Incubation: Incubate the isolated peroxisomes with 7-Methyl-6-oxooctanoyl-CoA in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, CoA).

-

Detection of Products: Monitor the production of acetyl-CoA or the reduction of NAD+ to NADH spectrophotometrically or fluorometrically.[12]

-

LC-MS/MS Analysis: Alternatively, stop the reaction at different time points and analyze the reaction mixture by LC-MS/MS to identify and quantify the chain-shortened acyl-CoA intermediates.

The use of stable isotope-labeled 7-Methyl-6-oxooctanoic acid (e.g., with 13C or 2H) in cell culture experiments allows for the tracing of its metabolic fate in a physiological context.[13][14]

Protocol: Stable Isotope Tracing

-

Synthesis of Labeled Compound: Synthesize 13C- or 2H-labeled 7-Methyl-6-oxooctanoic acid.

-

Cell Culture: Culture cells (e.g., primary hepatocytes, HepG2 cells) in a medium supplemented with the labeled fatty acid.

-

Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

-